molecular formula C20H19N3O3S B3710391 N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B3710391
M. Wt: 381.4 g/mol
InChI Key: YLKZDIGXNBKJLZ-UHFFFAOYSA-N
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Description

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a morpholine ring, and a carbamothioyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is usually introduced via nucleophilic substitution reactions.

    Attachment of the Carbamothioyl Group: This step often involves the reaction of the intermediate compound with thiocarbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and benzofuran moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(morpholin-4-yl)phenyl]quinoline-2-carboxamide
  • N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzofuran-2-carboxamide

Uniqueness

N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

N-[(4-morpholin-4-ylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c24-19(18-13-14-3-1-2-4-17(14)26-18)22-20(27)21-15-5-7-16(8-6-15)23-9-11-25-12-10-23/h1-8,13H,9-12H2,(H2,21,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKZDIGXNBKJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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